SR 8278-d3 SR 8278-d3
Brand Name: Vulcanchem
CAS No.:
VCID: VC0201751
InChI:
SMILES:
Molecular Formula: C₁₈H₁₆D₃NO₃S₂
Molecular Weight: 364.5

SR 8278-d3

CAS No.:

Cat. No.: VC0201751

Molecular Formula: C₁₈H₁₆D₃NO₃S₂

Molecular Weight: 364.5

* For research use only. Not for human or veterinary use.

SR 8278-d3 -

Specification

Molecular Formula C₁₈H₁₆D₃NO₃S₂
Molecular Weight 364.5

Introduction

Chemical Structure and Properties

Molecular Composition

SR 8278-d3 has a molecular formula of C₁₈H₁₆D₃NO₃S₂, where three hydrogen atoms from the original SR 8278 formula (C₁₈H₁₉NO₃S₂) have been replaced with deuterium atoms . This substitution increases the molecular weight slightly from 361.47 g/mol to approximately 364.49 g/mol, accounting for the mass difference between hydrogen and deuterium.

Physical and Chemical Properties

The physical properties of SR 8278-d3 are expected to closely mirror those of the non-deuterated SR 8278, with minimal differences in chemical behavior. Both compounds likely share similar solubility profiles, being soluble in common organic solvents used in laboratory research settings, with limited water solubility .

The table below summarizes the key properties of SR 8278-d3:

PropertyValue
Chemical Name1,2,3,4-Tetrahydro-2-[[5-(methylthio)-2-thienyl]carbonyl]-3-isoquinolinecarboxylic Acid Ethyl Ester-d3
CAS Number1254944-66-5
Molecular FormulaC₁₈H₁₆D₃NO₃S₂
Molecular Weight~364.49 g/mol
Physical StateSolid (presumed)
Purity≥99% (typical for research-grade compounds)

Synthesis and Production

Deuteration Methods

The synthesis of SR 8278-d3 likely follows similar synthetic routes to the parent compound SR 8278, with specific modifications to incorporate deuterium atoms. The non-deuterated SR 8278 synthesis has been documented and involves reactions starting with 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid .

The process typically begins with the esterification of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid using deuterated ethanol (ethanol-d3) instead of standard ethanol, followed by subsequent reactions to incorporate the thiophene moiety . The specific synthesis reported for SR 8278 involves:

"To a mixture of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (2 g) in anhydrous ethanol (50 ml) was added H₂SO₄ (1 ml). The resulting solution was refluxed for 18h, cooled to room temperature, and then concentrated in vacuo to remove the ethanol."

For the deuterated variant, deuterated ethanol would replace standard ethanol in this step.

Purification and Quality Control

The production of high-purity SR 8278-d3 for research purposes requires rigorous purification methods and quality control. Commercial suppliers typically offer research-grade SR 8278-d3 with purities of ≥99% , determined through analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Biological Activity and Mechanism of Action

REV-ERBα Antagonism

Like its non-deuterated counterpart, SR 8278-d3 is presumed to function as a REV-ERBα antagonist. REV-ERBα is a nuclear receptor that functions as a transcriptional repressor and plays crucial roles in regulating circadian rhythms, metabolism, and inflammatory responses .

SR 8278 has been characterized as inhibiting REV-ERBα transcriptional repression with an EC₅₀ of 0.47 μM in REV-ERB target gene assays . It blocks the ability of the REV-ERBα agonist GSK 4112 to enhance REV-ERBα-dependent repression (with an EC₅₀ of 0.35 μM) in co-transfection assays .

Research Applications

Analytical Chemistry Applications

The primary utility of SR 8278-d3 lies in analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS) applications. The deuterated compound serves as an internal standard for the quantification of non-deuterated SR 8278 in biological samples . The mass difference introduced by deuteration allows for easy discrimination between the analyte and the internal standard while maintaining nearly identical chromatographic properties.

Pharmacokinetic Studies

Deuterated compounds like SR 8278-d3 are invaluable tools in pharmacokinetic studies, enabling researchers to:

  • Track the distribution, metabolism, and excretion of compounds

  • Distinguish between endogenous and exogenous compounds

  • Study metabolic pathways with greater precision

  • Assess absorption and bioavailability parameters

Circadian Rhythm and Metabolic Research

The parent compound SR 8278 has demonstrated significant utility in researching circadian rhythm disorders and metabolic regulation. Treatment of HepG2 cells with SR 8278 at 10 μM significantly increases the expression of glucose-regulating genes G6Pase and PEPCK mRNA, consistent with its antagonistic role against endogenous heme .

This finding suggests that SR 8278 and potentially its deuterated analog have applications in studying glucose metabolism and circadian regulation. While the deuterated version would primarily serve analytical purposes, the research context remains relevant to understanding the compound's significance.

Comparison with Non-Deuterated SR 8278

The following table provides a comparison between SR 8278-d3 and its non-deuterated counterpart:

PropertySR 8278SR 8278-d3
Molecular FormulaC₁₈H₁₉NO₃S₂C₁₈H₁₆D₃NO₃S₂
Molecular Weight361.47 g/mol~364.49 g/mol
Biological ActivityREV-ERBα antagonist (EC₅₀ = 0.47 μM)Presumed identical to SR 8278
Primary Research UseProbe for REV-ERBα functionInternal standard for SR 8278 quantification
Commercial AvailabilityAvailable from multiple suppliersLimited availability for specialized research

The primary differences lie in the mass and specific research applications, while the core biological activity is expected to remain unchanged.

Future Research Directions

Improved Therapeutic Applications

While SR 8278 itself has shown promise in various therapeutic areas, it has been noted to have "poor pharmacokinetic properties that will likely limit its use to biochemical and cell-based assays" . Future research may focus on developing improved derivatives with enhanced pharmacokinetic profiles while maintaining the REV-ERBα antagonist activity.

Expanded Metabolic Studies

The role of REV-ERBα in metabolic regulation suggests potential applications for SR 8278 and its derivatives in treating metabolic disorders. The deuterated SR 8278-d3 could play a crucial role in detailed metabolic studies tracking the compound's distribution and metabolism.

Advanced Structural Studies

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